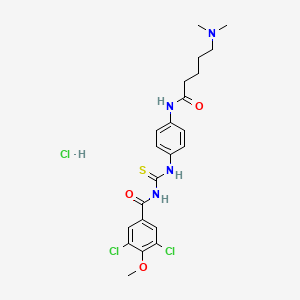

Tenovin-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

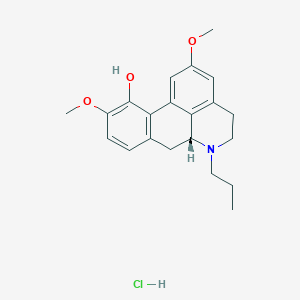

Tenovin-D3 is a small-molecule inhibitor that specifically targets sirtuin SirT2, a member of the sirtuin family of NAD±dependent deacetylases. Unlike its analogue tenovin-6, this compound has a weaker effect on SirT1 and does not increase p53 levels or transcription factor activity . It is known to promote the expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner .

Análisis De Reacciones Químicas

Tenovin-D3 undergoes various chemical reactions, primarily involving its interaction with sirtuin SirT2. It increases the levels of acetylated-K40 α-tubulin, a marker for SirT2 inhibition . The compound does not significantly affect SirT1 deacetylase activity and is poor at increasing p53 levels . The major product formed from these reactions is the acetylated form of α-tubulin .

Aplicaciones Científicas De Investigación

Tenovin-D3 has several scientific research applications, particularly in the fields of cancer research and cell cycle regulation. It has been shown to increase the expression of p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner, which is shared with class I/II histone deacetylase inhibitors currently used in clinical settings . This suggests that SirT2 inhibition and class I/II histone deacetylase inhibitors have similar effects on cell-cycle progression . Additionally, this compound is used to study the role of sirtuins in various cellular processes, including gene expression regulation and metabolic state linkage .

Mecanismo De Acción

Tenovin-D3 exerts its effects by preferentially inhibiting sirtuin SirT2. This inhibition leads to an increase in the levels of acetylated-K40 α-tubulin, which is a marker for SirT2 inhibition . Unlike tenovin-6, this compound does not significantly affect SirT1 deacetylase activity and does not increase p53 levels or transcription factor activity . The compound promotes the expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner, contributing to its effects on cell-cycle progression .

Comparación Con Compuestos Similares

Tenovin-D3 is an analogue of tenovin-6, which inhibits both SirT1 and SirT2 . Unlike tenovin-6, this compound has a weaker effect on SirT1 and does not increase p53 levels . Other similar compounds include various sirtuin inhibitors and activators, which target different members of the sirtuin family (SIRT1–7) and exert regulatory effects on critical biological processes such as gene silencing, DNA repair, and chromosomal stability . The most potent analogue of tenovin-1 and tenovin-6 is this compound, with IC50 values of 22 μM for SirT2 and >90 μM for SirT1 .

Propiedades

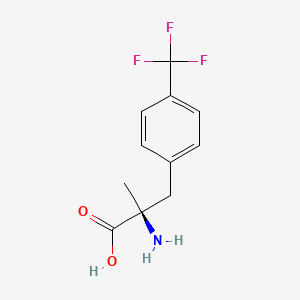

Fórmula molecular |

C22H27Cl3N4O3S |

|---|---|

Peso molecular |

533.9 g/mol |

Nombre IUPAC |

3,5-dichloro-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H |

Clave InChI |

FVSPWQVQKHLXPA-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)